Anazocine
Overview
Description
Anazocine, also known as azabicyclane or CS-307, is an opioid analgesic belonging to the morphan/benzomorphan family. It was developed in the mid-1960s in the United States but was never marketed. This compound is known for its analgesic properties and has been tested in various animal models to compare its effects with other opioids .
Preparation Methods
The synthesis of Anazocine involves several steps, starting with the formation of the azabicyclo nonane core. The synthetic route typically includes:
Step 1: Formation of the azabicyclo nonane core through a cyclization reaction.
Step 2: Introduction of the methoxy and phenyl groups via substitution reactions.
Step 3: Final purification and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Anazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and phenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Anazocine serves as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: It has been used in animal studies to understand its analgesic effects and compare them with other opioids.
Medicine: Although not marketed, this compound’s analgesic properties have been explored for potential therapeutic applications.
Industry: Due to its limited use, industrial applications are minimal.
Mechanism of Action
Anazocine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at these receptors, modulating pain perception and providing analgesic effects. The molecular targets include the mu, kappa, and delta opioid receptors, which are involved in pain modulation pathways .
Comparison with Similar Compounds
Anazocine is structurally related to several other opioid analgesics, including:
- Phenazepine
- Ethoheptazine
- Propoxyphene
- Pethidine
Compared to these compounds, this compound has unique structural features, such as the azabicyclo nonane core and specific substitution patterns, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNPIAPUDUYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864591 | |
Record name | 9-Methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15378-99-1 | |
Record name | Anazocine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015378991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANAZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2S5VMM2SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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